6-Fluorochroman-8-carbaldehyde
Overview
Description
6-Fluorochroman-8-carbaldehyde, also known as 6-fluoro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde, is a chemical compound with the molecular formula C10H9FO2 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 6-Fluorochroman-8-carbaldehyde consists of 10 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The molecule has a total of 13 heavy atoms and 6 aromatic heavy atoms . The structure is characterized by a fluorochroman core, which is a type of organic compound consisting of a chroman (a three-ring system consisting of two benzene rings fused with a saturated six-membered ring) substituted with a fluorine atom .Physical And Chemical Properties Analysis
6-Fluorochroman-8-carbaldehyde has an average mass of 180.176 Da and a monoisotopic mass of 180.058655 Da . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is soluble in water with a solubility of 0.72 mg/ml .Scientific Research Applications
Synthesis and Structural Studies
- Acid-Catalyzed Ring Transformations : 6-Fluorochroman-8-carbaldehyde derivatives undergo transformations under acid catalysis, leading to various structural forms like dihydrochromeno and pyrrolidin-2-one derivatives (Bertha et al., 1998).
- Synthesis of Coumarin-8-carbaldehydes : Efficient synthesis routes for coumarin-8-carbaldehydes, related to 6-Fluorochroman-8-carbaldehyde, are significant for their role as fluorophores and synthetic precursors (Zak et al., 2012).
- Synthesis of Heterocyclic Compounds : 6-Fluorochroman-8-carbaldehyde is used in the synthesis of chroman bearing heterocyclic compounds like 1,2,4-triazoles and thiazolidinones, which have potential applications in pharmacology (Vekariya et al., 2014).
Fluorescence and Sensing Applications
- Fluorescent Sensors for Metal Ions : Chromone-derived Schiff-bases, related to 6-Fluorochroman-8-carbaldehyde, have been developed as fluorescent sensors for metal ions like aluminum, showcasing high sensitivity and selectivity (Liu & Yang, 2018).
- Detection of Al(III) : Similar chromone derivatives have been used in the design of colorimetric and turn-on fluorescent probes for the detection of aluminum ions in various applications (Pang, Li, & Yang, 2018).
DNA Binding and Antioxidative Activity
- DNA Binding Properties : Ln(III) complexes of chromone-3-carbaldehyde derivatives, closely related to 6-Fluorochroman-8-carbaldehyde, have been synthesized and studied for their DNA-binding properties. These complexes show potential for intercalation into DNA, indicating possible applications in biochemistry and medicinal chemistry (Wang et al., 2009).
- Antioxidative Activities : Certain Ln(III) complexes derived from chromone-3-carbaldehyde have demonstrated significant antioxidative activity, highlighting the potential for pharmacological applications (Wang, Yang, Crewdson, & Wang, 2007).
Safety And Hazards
6-Fluorochroman-8-carbaldehyde is labeled with the signal word “Warning” according to its Safety Data Sheet . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-chromene-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVLOWLCSDVHKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)C=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459388 | |
Record name | 6-fluorochroman-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorochroman-8-carbaldehyde | |
CAS RN |
82060-91-1 | |
Record name | 6-fluorochroman-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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